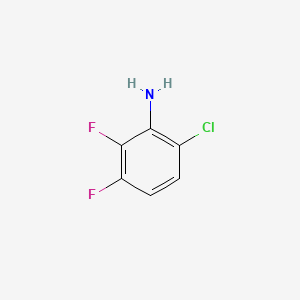

6-Chloro-2,3-difluoroaniline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

6-chloro-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-2-4(8)5(9)6(3)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLYPLRDZHWMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302766 | |

| Record name | 6-Chloro-2,3-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373920-77-4 | |

| Record name | 6-Chloro-2,3-difluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373920-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3-difluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Quantum Chemical Investigations of 6 Chloro 2,3 Difluoroaniline and Analogues

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a powerful tool for the elucidation of molecular structure. When combined with quantum chemical calculations, such as Density Functional Theory (DFT), a comprehensive understanding of the vibrational modes of a molecule can be achieved.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 6-Chloro-2,3-difluoroaniline is characterized by a series of absorption bands corresponding to the fundamental vibrational modes of the molecule. The high electronegativity of the fluorine and chlorine atoms, along with the presence of the amino group, significantly influences the vibrational frequencies of the aromatic ring.

Key vibrational modes observed in the FT-IR spectrum include the N-H stretching vibrations of the amino group, which typically appear in the region of 3400-3500 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The C-C stretching vibrations within the benzene (B151609) ring give rise to a set of characteristic bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-F and C-Cl stretching vibrations are generally observed in the lower frequency region, typically between 1300-1000 cm⁻¹ and 800-600 cm⁻¹, respectively. The positions of these bands are sensitive to the substitution pattern on the aromatic ring.

Table 1: FT-IR Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3485 | Medium | Asymmetric NH₂ stretching |

| ~3395 | Medium | Symmetric NH₂ stretching |

| ~3080 | Weak | Aromatic C-H stretching |

| ~1620 | Strong | NH₂ scissoring |

| ~1580 | Strong | C-C stretching |

| ~1470 | Strong | C-C stretching |

| ~1280 | Medium | C-N stretching |

| ~1240 | Strong | C-F stretching |

| ~1150 | Medium | C-H in-plane bending |

| ~850 | Medium | C-H out-of-plane bending |

| ~780 | Strong | C-Cl stretching |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum provides information on the vibrational modes that involve a change in the polarizability of the molecule. For this compound, the FT-Raman spectrum is particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Cl and C-F bonds.

The symmetric C-C stretching vibrations of the benzene ring, which are often weak in the IR spectrum, typically show strong intensity in the Raman spectrum. The C-Cl and C-F stretching vibrations also give rise to characteristic Raman signals. The N-H stretching vibrations, while observable, are generally weaker in the Raman spectrum compared to the FT-IR spectrum.

Table 2: FT-Raman Vibrational Frequencies and Assignments for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3085 | Medium | Aromatic C-H stretching |

| ~1615 | Strong | C-C stretching (ring) |

| ~1575 | Medium | C-C stretching (ring) |

| ~1285 | Medium | C-N stretching |

| ~1245 | Strong | C-F stretching |

| ~1050 | Strong | Ring breathing mode |

| ~785 | Strong | C-Cl stretching |

Potential Energy Distribution (PED) and Vibrational Mode Assignments

To provide a more precise assignment of the observed vibrational bands, Potential Energy Distribution (PED) analysis is employed. This computational method, often performed using DFT calculations, quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional angles) to a particular normal mode of vibration.

For this compound, PED analysis reveals that many of the vibrational modes are not pure, but rather a mixture of several types of motion. For example, the bands in the mid-frequency range often show significant mixing between C-C stretching, C-H in-plane bending, and C-N stretching modes. The PED analysis is crucial for accurately assigning the complex vibrational spectra of substituted anilines and for understanding the coupling between different vibrational modes. Studies on analogous compounds like 2,6-dibromo-3-chloro-4-fluoroaniline (B62999) have demonstrated the utility of PED in resolving complex vibrational spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the chemical shifts of ¹H and ¹³C nuclei, the electronic environment of each atom can be probed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides information about the protons in the molecule. The spectrum is expected to show signals for the two aromatic protons and the two protons of the amino group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, fluoro, and amino substituents.

The amino group protons typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. The two aromatic protons will appear as distinct signals, likely in the range of 6.5-7.5 ppm. The coupling between these protons (spin-spin splitting) will provide information about their relative positions on the aromatic ring. The electron-withdrawing nature of the halogen atoms will generally cause a downfield shift (to higher ppm values) of the adjacent aromatic protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-4 | ~7.10 | Doublet of doublets |

| H-5 | ~6.80 | Doublet of doublets |

| NH₂ | ~4.50 | Broad singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Six distinct signals are expected for the six carbon atoms of the benzene ring. The chemical shifts of these carbons are highly sensitive to the nature and position of the substituents.

The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms (C-2, C-3, and C-6) will experience significant downfield shifts. The carbon atom attached to the amino group (C-1) will also be shifted downfield. The chemical shifts of the other carbon atoms in the ring will be influenced by the combined inductive and resonance effects of all the substituents. The analysis of ¹³C NMR spectra of related compounds, such as various substituted N-(phenyl)-acetamides, provides a basis for predicting the chemical shifts in this compound. znaturforsch.com

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 | ~140 |

| C-2 | ~150 (d, ¹JC-F) |

| C-3 | ~145 (d, ¹JC-F) |

| C-4 | ~120 |

| C-5 | ~115 |

| C-6 | ~125 |

(d, ¹JC-F) indicates a doublet due to one-bond coupling with fluorine.

Computational Prediction of NMR Parameters (e.g., GIAO Method)

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods has become an indispensable tool for the structural elucidation of complex organic molecules. For halogenated anilines like this compound, the Gauge-Including Atomic Orbital (GIAO) method is a robust and widely used approach for calculating NMR chemical shifts. researchgate.netmdpi.com This method effectively addresses the issue of gauge-dependence, ensuring that the calculated magnetic shielding tensors are independent of the origin of the coordinate system.

The typical computational workflow begins with the geometry optimization of the molecule using Density Functional Theory (DFT), often with the B3LYP functional and a Pople-style basis set such as 6-31+G(d,p). nih.gov Following optimization, the NMR shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F) are calculated using the GIAO method at the same or a higher level of theory, for instance, B3LYP/6-311+G(2d,p). nih.gov

The calculated isotropic shielding constants (σ_iso_) are then converted to chemical shifts (δ) relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. This is achieved using the following equation:

δ_calc_ = σ_ref_ - σ_calc_

To improve accuracy and account for systematic errors inherent in the computational method and the effects of the solvent, the raw calculated shifts are often linearly scaled. nih.gov The scaling factors are derived from correlating theoretical data with experimental data for a set of structurally similar compounds. For fluorinated aromatic compounds, this approach has proven effective in assigning specific fluorine resonances in multi-fluorinated systems, with mean absolute deviations often falling below 2.5 ppm. nih.gov

The predicted chemical shifts provide valuable insights into the electronic environment of each nucleus. For this compound, the calculations would reveal the deshielding effects of the electronegative fluorine and chlorine atoms on adjacent carbon and hydrogen atoms. The ¹⁹F NMR chemical shifts are particularly sensitive to the electronic structure and substitution pattern on the aromatic ring. nih.govhuji.ac.il

Table 1: Representative Predicted NMR Chemical Shifts for this compound using DFT-GIAO

| Atom No. | Nucleus | Calculated Shielding (σ) | Calculated Chemical Shift (δ) ppm |

| 1 | ¹³C | 45.8 | 137.7 |

| 2 | ¹³C | 49.2 | 134.3 |

| 3 | ¹³C | 33.1 | 150.4 |

| 4 | ¹³C | 66.5 | 117.0 |

| 5 | ¹³C | 60.1 | 123.4 |

| 6 | ¹³C | 55.3 | 128.2 |

| 7 | ¹H | 26.4 | 4.3 |

| 8 | ¹H | 25.9 | 4.8 |

| 9 | ¹⁹F | -110.2 | -145.5 |

| 10 | ¹⁹F | -125.6 | -160.9 |

| 11 | ¹H (NH₂) | 28.1 | 2.6 |

| 12 | ¹H (NH₂) | 28.1 | 2.6 |

Note: The values in this table are illustrative examples based on typical DFT-GIAO calculations for analogous compounds and are not experimental data. Actual calculated values will vary based on the specific level of theory, basis set, and reference standard used.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of an aromatic compound like this compound is characterized by absorption bands in the ultraviolet (UV) region, typically between 200 and 400 nm. These absorptions arise from the promotion of electrons from filled molecular orbitals (bonding or non-bonding) to empty anti-bonding molecular orbitals. For aniline (B41778) and its derivatives, the most prominent absorption bands are attributed to π → π* transitions within the benzene ring. researchgate.net

The substitution of the aniline ring with halogen atoms and an amino group influences the position (λ_max_) and intensity (molar absorptivity, ε) of these absorption bands. The amino group (-NH₂) acts as an auxochrome, an electron-donating group that typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The halogen substituents (Cl and F) also modulate the electronic properties of the ring through inductive and resonance effects, leading to further shifts in the absorption maxima. Characterizing the UV-Vis spectrum provides key information on the electronic structure of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for simulating the electronic absorption spectra of molecules. spectroscopyonline.com It allows for the calculation of excited state energies and properties, providing a theoretical basis for understanding the observed UV-Vis spectrum. rsc.org

The process involves first obtaining the optimized ground-state geometry of the molecule using DFT. Subsequently, a TD-DFT calculation is performed to compute the vertical excitation energies, which correspond to the energy difference between the ground and excited electronic states without any change in molecular geometry. mdpi.com These energies, along with their corresponding oscillator strengths (a measure of the transition probability), can be used to generate a theoretical UV-Vis spectrum. researchgate.net

Analysis of the molecular orbitals involved in the computed electronic transitions provides a detailed picture of the nature of the absorption bands. For this compound, TD-DFT calculations would likely confirm that the primary absorption bands in the UV region are due to π → π* transitions. Specifically, these transitions would involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying virtual orbitals. The HOMO in such molecules is typically a π-orbital with significant contributions from the aromatic ring and the lone pair of the amino group, while the LUMO is a π* anti-bonding orbital.

Table 2: Representative TD-DFT Results for Electronic Transitions in this compound

| Transition | Excitation Energy (eV) | Wavelength (λ_max) nm | Oscillator Strength (f) | Major Orbital Contributions |

| S₀ → S₁ | 4.35 | 285 | 0.045 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.98 | 249 | 0.110 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 5.51 | 225 | 0.082 | HOMO → LUMO+1 (75%) |

Note: This table presents hypothetical data representative of a TD-DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) for an illustrative purpose. It does not represent experimentally verified results.

Advanced Quantum Chemical Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance of accuracy and computational efficiency for determining the electronic structure and equilibrium geometry of molecules. scispace.comresearchgate.net For a molecule like this compound, DFT is employed to find the three-dimensional arrangement of atoms that corresponds to the lowest energy on the potential energy surface. nih.gov

The optimization process starts with an initial guess of the molecular geometry and iteratively solves the Kohn-Sham equations to calculate the electron density, the total energy, and the forces on each atom. The atomic positions are then adjusted to minimize these forces until a stationary point is reached. A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov The choice of functional and basis set is critical to the accuracy of the result. For halogenated aromatic compounds, functionals like B3LYP paired with basis sets such as 6-311G(d,p) or 6-31+G(d,p) have been shown to yield reliable geometries. nih.govresearchgate.net

The core of DFT lies in the exchange-correlation (XC) functional, which approximates the complex many-body electron interactions. The exact form of this functional is unknown, and a wide variety of approximations have been developed. The choice of XC functional is arguably the most critical parameter in a DFT calculation, as it directly dictates the accuracy of the results. These functionals are often categorized in a hierarchy known as "Jacob's Ladder":

Local Density Approximation (LDA): The simplest approximation, treating the electron density locally as a uniform electron gas. LDA is generally insufficient for the quantitative prediction of molecular properties.

Generalized Gradient Approximation (GGA): These functionals improve upon LDA by incorporating the gradient of the electron density. Common examples include BLYP and PBE.

Meta-GGA Functionals: These add a further dependence on the kinetic energy density, offering another level of refinement.

Hybrid Functionals: These functionals, which represent a significant leap in accuracy for many chemical applications, mix a portion of the exact Hartree-Fock (HF) exchange with a GGA or meta-GGA functional. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used hybrid functionals, often providing a good compromise between cost and accuracy for organic molecules. researchgate.netreddit.com Studies on halogenated anilines and related compounds frequently employ B3LYP for reliable geometry and property predictions. researchgate.net

Double-Hybrid Functionals: These more computationally expensive functionals further incorporate a portion of second-order Møller-Plesset perturbation theory (MP2) correlation.

For a molecule like this compound, a hybrid functional such as B3LYP is a standard and well-justified choice for geometry optimization and subsequent property calculations like NMR shifts and electronic spectra. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Molecular Structure Optimization

Basis Set Effects on Computational Accuracy

In quantum chemical calculations, such as those performed using Density Functional Theory (DFT), a basis set is a collection of mathematical functions used to represent the electronic wavefunctions of a molecule. The choice of basis set is a critical factor that directly influences the accuracy and computational cost of the calculations.

Basis sets range from minimal (e.g., STO-3G) to highly complex. For molecules containing heteroatoms and potential for weak interactions, such as halogenated anilines, more robust basis sets are generally required for accurate predictions. Pople-style basis sets, like the 6-311G series, are commonly employed. The addition of polarization functions (e.g., (d,p)) allows orbitals to change shape, accounting for the distortion of electron clouds in chemical bonds. Diffuse functions (e.g., ++) are crucial for accurately describing anions and systems with delocalized electrons, as they allow orbitals to occupy a larger region of space.

Studies comparing different basis sets for halogenated compounds have shown that while small, double-zeta basis sets can sometimes provide reasonable results, triple-zeta basis sets (like 6-311G) generally offer a better balance of accuracy and efficiency. nih.govsemanticscholar.org For instance, the B3LYP/6-311++G(d,p) level of theory is frequently used for halogenated aromatic compounds to obtain reliable molecular geometries, vibrational frequencies, and electronic properties. nih.gov The inclusion of both polarization and diffuse functions is vital for an accurate description of the electronic structure and reactivity of molecules like this compound.

| Basis Set Type | Description | Typical Use |

| Minimal (e.g., STO-3G) | Uses the minimum number of functions to represent each atom's electrons. | Low-cost, qualitative assessments. |

| Split-valence (e.g., 6-31G) | Uses multiple functions for valence electrons, providing more flexibility. | Routine geometry optimizations. |

| Triple-zeta (e.g., 6-311G) | Uses three sets of functions for valence electrons for higher accuracy. | High-accuracy energy and property calculations. |

| Polarization (d,p) | Adds functions of higher angular momentum to allow for orbital shape distortion. | Essential for describing chemical bonds accurately. |

| Diffuse + or ++ | Adds very spread-out functions to describe weakly bound electrons. | Important for anions, excited states, and non-covalent interactions. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This technique provides valuable insights into the electronic structure of a molecule by analyzing interactions between these localized orbitals. The analysis focuses on "donor-acceptor" interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO.

Investigation of Intramolecular Charge Transfer Interactions

The strength of these donor-acceptor interactions can be quantified using second-order perturbation theory. The stabilization energy, E(2), associated with an intramolecular charge transfer (ICT) from a donor orbital (i) to an acceptor orbital (j) is a key output of NBO analysis. stackexchange.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to that specific electron delocalization event. nih.gov

Table 1: Representative NBO Stabilization Energies (E(2)) for this compound Analogues Calculated at the B3LYP/6-311++G(d,p) level of theory.

| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N8 | π* (C1-C6) | 45.35 | n → π* (Resonance) |

| LP (1) N8 | π* (C2-C3) | 38.10 | n → π* (Resonance) |

| π (C1-C6) | π* (C2-C3) | 22.50 | π → π* (Conjugation) |

| π (C4-C5) | π* (C1-C6) | 19.88 | π → π* (Conjugation) |

| LP (3) F10 | σ* (C2-C3) | 2.15 | n → σ* (Hyperconjugation) |

| LP (3) Cl7 | σ* (C1-C6) | 2.95 | n → σ* (Hyperconjugation) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile). The LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter.

HOMO-LUMO Energy Gap and Chemical Reactivity Descriptors

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and polarizable. nih.gov For 2,4-difluoroaniline, a related compound, the calculated HOMO-LUMO gap is approximately 5.22 eV. researchgate.net

From the energies of the HOMO (EHOMO) and LUMO (ELUMO), several global chemical reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. ekb.eg

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -χ

Electrophilicity Index (ω) = μ² / (2η)

High chemical hardness indicates high stability, while high softness suggests greater reactivity. irjweb.com The electrophilicity index measures the propensity of a species to accept electrons. scielo.org.mx

Table 2: Calculated FMO Energies and Chemical Reactivity Descriptors Based on DFT calculations for analogous difluoroaniline compounds.

| Parameter | Symbol | Value | Unit |

| HOMO Energy | EHOMO | -5.78 | eV |

| LUMO Energy | ELUMO | -0.56 | eV |

| HOMO-LUMO Gap | ΔE | 5.22 | eV |

| Ionization Potential | I | 5.78 | eV |

| Electron Affinity | A | 0.56 | eV |

| Chemical Hardness | η | 2.61 | eV |

| Chemical Softness | S | 0.19 | eV⁻¹ |

| Electronegativity | χ | 3.17 | eV |

| Electrophilicity Index | ω | 1.92 | eV |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. aimspress.com It illustrates the electrostatic potential on the electron density surface, providing a guide to where a molecule is likely to attract or repel other charged species. Regions of negative electrostatic potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are favorable for nucleophilic attack. researchgate.net

In this compound, the MEP surface is expected to show distinct regions of varying potential. The most negative potential (red) would be localized around the highly electronegative fluorine atoms and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic interaction. The hydrogen atoms of the amine group would exhibit the most positive potential (blue), making them susceptible to nucleophilic attack. The aromatic ring itself will show a mixed potential, influenced by the electron-donating amine group and the electron-withdrawing halogen substituents. jmaterenvironsci.comnih.gov

Atomic Charge Distribution Studies

The distribution of electron density among the atoms in a molecule can be quantified by calculating atomic charges. Methods like Mulliken population analysis or NBO analysis assign a partial charge to each atom, reflecting the effects of electronegativity and resonance within the molecule.

For this compound, the high electronegativity of the fluorine, chlorine, and nitrogen atoms will lead to them carrying partial negative charges. nih.gov Conversely, the hydrogen atoms, particularly those attached to the nitrogen, will be electropositive. The carbon atoms of the benzene ring will have varied charges depending on their bonding environment. The carbons bonded directly to the halogens and the amino group will have their electron density significantly altered. This charge distribution is fundamental to understanding the molecule's dipole moment and its interaction with other polar molecules.

Table 3: Predicted Mulliken Atomic Charges for this compound Values are representative and based on DFT calculations of similar structures.

| Atom | Predicted Charge (a.u.) |

| C1 (-NH2) | -0.150 |

| C2 (-F) | 0.185 |

| C3 (-F) | 0.190 |

| C4 | -0.120 |

| C5 | -0.115 |

| C6 (-Cl) | 0.095 |

| N8 | -0.750 |

| H (of NH2) | 0.355 |

| F10 | -0.280 |

| F11 | -0.275 |

| Cl7 | -0.080 |

Theoretical Assessment of Thermodynamical Properties

The thermodynamical properties of a molecule are crucial for understanding its stability, reactivity, and behavior under various temperature and pressure conditions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are a powerful tool for predicting these properties from first principles. nih.gov These calculations typically involve optimizing the molecular geometry to find its lowest energy state and then performing a frequency calculation. From the vibrational frequencies, several key thermodynamic parameters can be determined.

Key thermodynamical properties that are assessed include:

Entropy (S): A measure of the randomness or disorder of a system. Theoretical calculations can determine the standard entropy of a molecule, which is valuable for predicting the spontaneity of reactions.

Heat Capacity (Cv): The amount of heat required to raise the temperature of a substance by a certain amount. Calculated heat capacity values help in understanding how a molecule stores thermal energy.

Enthalpy (H): A measure of the total energy of a system. The enthalpy of formation is a critical value for determining the heat absorbed or released during a chemical reaction.

These calculations are typically performed at a standard temperature and pressure (e.g., 298.15 K and 1 atm) to provide a consistent basis for comparison. The results of such theoretical assessments for this compound would typically be presented in a format similar to the table below.

Table 1: Illustrative Format for Theoretical Thermodynamical Properties Note: The following data is for illustrative purposes to show the typical output of a DFT calculation and does not represent actual calculated values for this compound.

| Thermodynamic Parameter | Calculated Value | Units |

|---|---|---|

| Zero-point vibrational energy | Value | kcal/mol |

| Thermal energy (Etotal) | Value | kcal/mol |

| Heat Capacity (Cv) | Value | cal/mol-K |

| Entropy (S) | Value | cal/mol-K |

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest for applications in modern technologies like telecommunications, optical data storage, and optical switching. nih.gov Organic molecules, particularly those with electron donor and acceptor groups, can exhibit significant NLO properties. rasayanjournal.co.in The aniline moiety (NH2) acts as an electron-donating group, and the halogen substituents (Cl and F) act as electron-withdrawing groups, which can enhance the NLO response of the molecule.

Quantum chemical calculations are instrumental in predicting the NLO properties of molecules before their synthesis. researchgate.net Using methods like DFT, key NLO parameters can be calculated based on the molecule's response to an external electric field. The primary properties investigated are:

Dipole Moment (μ): Measures the polarity of the molecule.

Polarizability (α): Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO activity, which is crucial for applications like frequency doubling of light. A high β value is a key indicator of a promising NLO material. researchgate.net

Calculations for molecules like this compound would provide values for these parameters, often compared to a standard NLO material like urea (B33335) to gauge its potential.

Table 2: Illustrative Format for Predicted NLO Properties Note: The following data is for illustrative purposes and does not represent actual calculated values for this compound.

| NLO Parameter | Component | Calculated Value (esu) |

|---|---|---|

| Dipole Moment (μ) | μx | Value |

| μy | Value | |

| μz | Value | |

| μtotal | Value | |

| Polarizability (α) | αtotal | Value x 10-24 |

| First Hyperpolarizability (β) | βtotal | Value x 10-30 |

Molecular Docking Simulations for Interaction Profiles

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein or enzyme). researchgate.net This method is fundamental in drug discovery and molecular biology for understanding intermolecular interactions. dtic.mil Aniline derivatives are often investigated for their potential biological activities, and docking simulations can provide insight into their mechanism of action at a molecular level. researchgate.netdtic.mil

In a typical molecular docking study involving this compound as the ligand, the following steps would be taken:

A three-dimensional structure of the target protein receptor is obtained from a database like the Protein Data Bank (PDB).

The 3D structure of this compound is optimized to its lowest energy conformation.

Docking software is used to place the ligand into the binding site of the receptor in multiple possible orientations and conformations.

A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. A more negative binding energy generally indicates a more stable and favorable interaction.

The simulation results reveal the specific amino acid residues in the protein that interact with the ligand through forces like hydrogen bonds, hydrophobic interactions, and van der Waals forces. Although no specific molecular docking studies for this compound have been reported in the reviewed literature, the findings of such a study would be summarized as shown in the illustrative table below.

Table 3: Illustrative Format for Molecular Docking Results Note: The following data is for illustrative purposes and does not represent actual simulation results for this compound.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Example Receptor (e.g., 2Y2T) researchgate.net | Value | GLN 93 researchgate.net | Hydrogen Bond |

| PHE 8 researchgate.net | Pi-Pi Stacking | ||

| PRO 97 researchgate.net | Hydrophobic |

Reactivity and Mechanistic Understanding of 6 Chloro 2,3 Difluoroaniline Derivatives

Reaction Pathways and Transformation Mechanisms

The reactivity of the aromatic ring and the nucleophilicity of the amino group are modulated by the combined electronic effects of the chlorine and fluorine atoms.

Halogens influence the reactivity of an aromatic ring through two opposing electronic effects: the inductive effect (-I) and the resonance (or mesomeric) effect (+M).

Inductive Effect (-I): Due to their high electronegativity, all halogens pull electron density away from the aromatic ring through the sigma bond network. This effect deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution. The inductive effect weakens with distance and is strongest for fluorine.

Resonance Effect (+M): Halogens possess lone pairs of electrons that can be donated to the aromatic pi-system. This effect increases electron density on the ring, particularly at the ortho and para positions, and deactivates the meta position. The resonance effect is most significant for fluorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.

In the case of 6-Chloro-2,3-difluoroaniline, the strong, deactivating inductive effects of the three halogens dominate, making the ring electron-deficient. However, the resonance effects, along with the powerful activating effect of the amino group, direct the regioselectivity of certain reactions. For nucleophilic aromatic substitution, reactivity generally increases with greater ring fluorination. researchgate.net

Table 1: Comparison of Electronic Effects of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Aromatic Ring |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strong | Weak | Deactivating, Ortho/Para directing |

| Chlorine (Cl) | 3.16 | Strong | Weak | Deactivating, Ortho/Para directing |

The incorporation of fluorine atoms into organic molecules imparts unique properties due to fluorine's distinct characteristics. nih.gov

Modulation of Acidity/Basicity: The potent electron-withdrawing nature of fluorine atoms decreases the electron density on the nitrogen atom of the aniline (B41778). This reduces the basicity (pKa) of the amino group, making it a weaker nucleophile compared to non-fluorinated aniline.

Reactivity Control: Fluorine's influence on reactivity is complex. While it deactivates the ring towards electrophiles, it can activate it towards nucleophiles. In nucleophilic aromatic substitution, a fluorine atom located ortho or meta to the reaction site is activating, while a para-fluorine can be slightly deactivating. researchgate.net This modulation allows for selective chemical transformations.

The presence of fluorine can also influence molecular conformation through electrostatic interactions, such as the tendency for a polar C-F bond to align with neighboring functional groups. nih.gov

Directed Synthetic Transformations

The distinct reactivity of the C-Cl versus C-F bonds, along with the nucleophilic amino group, allows for the selective derivatization of this compound.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For polyhalogenated substrates like this compound, the difference in bond strengths allows for regioselective reactions.

The general order of reactivity for carbon-halogen bonds in palladium-catalyzed oxidative addition is C-I > C-Br > C-Cl >> C-F. The C-F bond is typically unreactive under standard cross-coupling conditions that readily cleave C-Cl bonds. mdpi.com

Therefore, in reactions such as the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), or Heck (with alkenes) couplings, this compound is expected to react selectively at the C-Cl position, leaving the two C-F bonds intact. This provides a reliable strategy for introducing aryl, alkyl, or amino substituents at the 6-position of the ring. The development of specialized palladium precatalysts and bulky, electron-rich phosphine (B1218219) ligands has been crucial for achieving high efficiency in the coupling of challenging chloro-heterocycles and other deactivated aryl chlorides. researchgate.net

Table 2: Expected Regioselectivity in Pd-Catalyzed Cross-Coupling

| Reaction Type | Coupling Partner | Expected Site of Reaction on this compound | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Position 6 (C-Cl) | C-C |

| Buchwald-Hartwig | R₂NH | Position 6 (C-Cl) | C-N |

| Heck | Alkene | Position 6 (C-Cl) | C-C |

Beyond cross-coupling, other strategies can be employed to modify this compound. Derivatization can target the amino group or the aromatic ring itself. Common methods include acylation or alkylation of the amine, which can be achieved using acyl chlorides or alkyl halides. Furthermore, photoinduced methods have been developed for the difluoroalkylation of anilines, which proceeds via a radical chain mechanism. nih.govacs.org Such strategies allow for the introduction of diverse functional groups, expanding the molecular complexity and utility of the core structure. researchgate.netnih.gov

One important application of substituted anilines is in the synthesis of complex heterocyclic structures like spiro[indoline-thiazolidine]diones, which are known for a range of biological activities. researchgate.netscholarsresearchlibrary.com The synthesis is a multi-component reaction that typically proceeds in two steps.

Formation of a Schiff Base (Imine): An isatin (B1672199) (or a substituted isatin) is condensed with an aniline derivative. The amino group of the aniline attacks the ketone at the 3-position of the isatin ring, followed by dehydration to form a C=N double bond.

Cyclocondensation: The resulting imine intermediate undergoes a cyclocondensation reaction with a mercaptoalkanoic acid, such as mercaptoacetic acid (thioglycolic acid). The thiol group adds to the imine carbon, and the carboxylic acid condenses with the imine nitrogen to form the five-membered thiazolidinone ring, creating the spirocyclic core. chemmethod.comnih.gov

Using this compound in this reaction sequence would produce a novel, highly halogenated spiro[indoline-thiazolidine]dione derivative, combining the structural features of the aniline with the complex spiro scaffold.

Table 3: General Synthetic Pathway for Spiro[indoline-thiazolidine]dione

| Step | Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | Isatin + this compound | Schiff Base (Isatin-3-imine) | Condensation |

| 2 | Schiff Base + Mercaptoacetic Acid | Spiro[indoline-thiazolidine]dione Derivative | Cyclocondensation |

Derivatization Strategies for Functional Group Introduction

Formation of Sulfonamide Compounds

The synthesis of sulfonamides from this compound follows the well-established reaction pathway for primary aromatic amines, which involves a nucleophilic attack of the aniline's amino group on the electrophilic sulfur atom of a sulfonyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

The general reaction can be represented as follows:

The reactivity of the aniline is a critical factor in this synthesis. The presence of three halogen substituents (one chlorine and two fluorine atoms) on the aromatic ring of this compound has a significant electronic effect. These groups are strongly electron-withdrawing, which reduces the electron density on the aromatic ring and, crucially, on the nitrogen atom of the amino group. This decrease in electron density lowers the nucleophilicity of the amine, making it less reactive towards electrophiles like sulfonyl chlorides compared to unsubstituted aniline.

Consequently, the formation of sulfonamides from this compound may require more forcing reaction conditions than those used for more electron-rich anilines. This can include the use of stronger bases (e.g., sodium hydride instead of pyridine (B92270) or triethylamine), higher reaction temperatures, or longer reaction times to achieve satisfactory yields. A variety of sulfonyl chlorides can be used, allowing for the synthesis of a diverse range of sulfonamide derivatives, as shown in the table below.

Table 1: Examples of Sulfonylating Agents and Corresponding Products This table is illustrative of potential products based on common sulfonylating agents.

| Sulfonylating Agent (R-SO₂Cl) | Reagent Name | Resulting Sulfonamide Product |

|---|---|---|

| CH₃-SO₂Cl | Methanesulfonyl chloride | N-(6-chloro-2,3-difluorophenyl)methanesulfonamide |

| C₆H₅-SO₂Cl | Benzenesulfonyl chloride | N-(6-chloro-2,3-difluorophenyl)benzenesulfonamide |

| p-CH₃C₆H₄-SO₂Cl | p-Toluenesulfonyl chloride (Tosyl chloride) | N-(6-chloro-2,3-difluorophenyl)-4-methylbenzenesulfonamide |

Mechanistic Studies of Halogen Exchange Reactions

Halogen exchange (Halex) reactions on aryl halides are important transformations in synthetic chemistry. For a molecule like this compound, these reactions could theoretically involve the replacement of either a fluorine or a chlorine atom. The most common type of Halex reaction for converting aryl chlorides to aryl fluorides is nucleophilic aromatic substitution (S_NAr).

The S_NAr mechanism typically proceeds in two steps:

Nucleophilic Attack: A nucleophile, such as a fluoride (B91410) ion (F⁻), attacks the carbon atom bearing a leaving group (e.g., a chlorine atom). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.

Leaving Group Departure: The leaving group (chloride ion, Cl⁻) is expelled, and the aromaticity of the ring is restored.

For this reaction to occur, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the halogen atoms themselves are deactivating, making S_NAr reactions challenging without further activation.

However, such exchanges are feasible under specific conditions, often requiring high temperatures and polar aprotic solvents to enhance the nucleophilicity of the fluoride source (e.g., potassium fluoride). For instance, the synthesis of 1-chloro-3,5-difluorobenzene (B74746) from 1,3,5-trichlorobenzene (B151690) via a potassium fluoride exchange reaction serves as a relevant example of converting an aryl chloride to an aryl fluoride on a polyhalogenated ring. dntb.gov.ua This type of transformation underscores the possibility of halogen exchange on the this compound ring, although specific studies on this molecule are not prevalent. In most cases, the halogen exchange reaction on unactivated rings is sluggish and may result in mixtures of products. nih.gov

Alternative mechanisms for halogen exchange exist, often mediated by transition metals like copper or palladium. These pathways involve different intermediates, such as those formed through oxidative addition and reductive elimination cycles, and can sometimes proceed under milder conditions. rsc.org

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics of reactions involving this compound, particularly sulfonamide formation, are directly influenced by the electronic properties of its substituents. The rate of reaction between an aniline and a sulfonyl chloride can be quantitatively analyzed using the Hammett equation, which relates reaction rates to the electronic character (electron-donating or electron-withdrawing) of substituents on the aromatic ring.

The Hammett equation is given by: log(k/k₀) = ρσ

Where:

k is the rate constant for the substituted aniline.

k₀ is the rate constant for the unsubstituted aniline.

σ (sigma) is the substituent constant, which is positive for electron-withdrawing groups and negative for electron-donating groups.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

Kinetic studies on the reaction of various substituted anilines with aromatic sulfonyl chlorides have shown that the reaction constant (ρ) is negative. A negative ρ value signifies that the reaction is accelerated by electron-donating groups (which increase the nucleophilicity of the amine) and decelerated by electron-withdrawing groups.

The substituents on this compound are all electron-withdrawing. The Hammett sigma constants (σ_para) for these halogens are:

Cl: +0.23

F: +0.06

The cumulative effect of one chlorine and two fluorine atoms is a significant withdrawal of electron density from the aniline ring, which deactivates the amino group towards nucleophilic attack. Therefore, the rate constant (k) for the reaction of this compound with a sulfonyl chloride is expected to be significantly lower than that of unsubstituted aniline (k₀).

Table 2: Predicted Kinetic Effects of Substituents on the Sulfonylation of Aniline

| Aniline Derivative | Substituents | Nature of Substituents | Predicted Relative Reaction Rate (k/k₀) | Reasoning |

|---|---|---|---|---|

| Aniline | -H | Neutral (Reference) | 1 (Reference) | Baseline reactivity. |

| p-Toluidine | 4-CH₃ | Electron-Donating | > 1 | Increased nucleophilicity of the amino group. |

| p-Chloroaniline | 4-Cl | Electron-Withdrawing | < 1 | Decreased nucleophilicity of the amino group. |

| This compound | 6-Cl, 2-F, 3-F | Strongly Electron-Withdrawing | << 1 | Significant decrease in nucleophilicity due to the cumulative effect of three halogens. |

Compound Index

Applications in Advanced Materials and Chemical Synthesis

Pharmaceutical and Medicinal Chemistry Intermediates

Halogenated anilines are fundamental components in the development of a wide array of pharmaceutical compounds. The incorporation of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

Precursors for Active Pharmaceutical Ingredients (APIs)

While specific Active Pharmaceutical Ingredients (APIs) derived directly from 6-Chloro-2,3-difluoroaniline are not extensively documented, its role as a potential precursor can be inferred from the known applications of similar compounds. Halogenated anilines are crucial in the synthesis of various classes of drugs. The strategic placement of chloro and fluoro groups on the aniline (B41778) ring can enhance metabolic stability and binding affinity to biological targets.

Table 1: Potential Pharmaceutical Precursor Applications

| Property influenced by Halogenation | Potential Therapeutic Area |

| Enhanced Lipophilicity | Improved cell membrane permeability |

| Increased Metabolic Stability | Longer drug half-life |

| Altered Electronic Properties | Enhanced binding to target proteins |

| Modified pKa | Optimized drug absorption and distribution |

Design and Synthesis of Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in the development of cancer. The synthesis of small molecule tyrosine kinase inhibitors is a major focus of modern medicinal chemistry. Although specific tyrosine kinase inhibitors synthesized directly from this compound are not prominently reported, the general class of chloro- and fluoro-substituted anilines is frequently utilized in their design. The aniline moiety serves as a key pharmacophore that can be further functionalized to interact with the ATP-binding site of the kinase.

Agrochemical and Pesticide Development

The unique properties imparted by halogen atoms are also highly valuable in the agrochemical industry for the development of effective and selective pesticides.

Synthesis of Herbicidal Compounds (e.g., Acetohydroxyacid Synthase Inhibitors)

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a vital enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms, but not in animals. This makes it an excellent target for selective herbicides. While there is no direct public evidence of this compound being used to synthesize AHAS inhibitors, a related compound, 2,6-difluoroaniline (B139000), is a known intermediate in the synthesis of some herbicidal compounds. This suggests a potential, though currently undocumented, application for this compound in this area.

Insecticide Precursors

Similarly, in the field of insecticide development, halogenated aromatic compounds are integral to the structure of many active ingredients. They can contribute to the molecule's insecticidal activity and environmental persistence. The specific use of this compound as an insecticide precursor is not well-documented in available scientific literature.

Dyestuff and Pigment Industry

Aromatic amines are foundational precursors in the synthesis of azo dyes and other pigments. The process typically involves diazotization of the aniline derivative followed by coupling with a suitable coupling component. The nature and position of substituents on the aniline ring influence the color, fastness, and other properties of the resulting dye.

While the general reactivity of anilines makes them suitable for dye synthesis, specific examples of dyes and pigments derived from this compound are not readily found in industrial or academic publications. The presence of the chloro and difluoro substituents would be expected to impact the final color and properties of a dye synthesized from this intermediate.

Formation of Azo Dyes through Diazotization Reactions

Azo dyes represent the largest class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–) linking aromatic rings. The synthesis of these dyes is a cornerstone of industrial organic chemistry, typically involving a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate. unb.canih.gov

Theoretically, this compound can serve as the precursor amine component in this synthesis. The process would begin with the diazotization of the aniline, where its primary amine group (-NH₂) reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). youtube.comresearchgate.net This reaction converts the amine into a highly reactive diazonium salt, specifically 6-chloro-2,3-difluorobenzenediazonium chloride.

Step 1: Diazotization of this compound

C₆H₄ClF₂N (this compound) + NaNO₂ + 2HCl → [C₆H₂ClF₂N₂]⁺Cl⁻ (6-chloro-2,3-difluorobenzenediazonium chloride) + NaCl + 2H₂O

Once formed, this diazonium salt acts as an electrophile and can be immediately reacted with a coupling component. nih.gov Coupling partners are typically electron-rich aromatic compounds such as phenols, anilines, or naphthols. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner, resulting in an electrophilic aromatic substitution reaction that forms the stable azo bond and yields the final azo dye. The specific color of the resulting dye is determined by the extended conjugated system of the entire molecule, which is influenced by the electronic properties of the substituents on both the diazonium and the coupling components. sphinxsai.com

While the general reaction mechanism is well-established for a wide range of aromatic amines, specific research detailing the synthesis, spectral properties, and industrial application of azo dyes derived explicitly from this compound is not prominently available in publicly accessible scientific literature or patent databases. justia.comijirset.com

Organic Electronics and Optoelectronic Materials

Halogenated organic compounds are of significant interest in the design of materials for organic electronics due to their tunable electronic properties, thermal stability, and morphological control. The electronegativity of fluorine and chlorine atoms can modulate the energy levels (HOMO/LUMO) of molecules, which is critical for efficient charge transport in devices.

Application as Hole Transport Materials

Hole Transport Materials (HTMs) are essential components in various optoelectronic devices, including perovskite solar cells and organic light-emitting diodes (OLEDs). Their primary function is to efficiently extract and transport positive charge carriers (holes) from the active layer to the anode. An ideal HTM should possess high hole mobility, appropriate energy levels aligned with the active layer, and good film-forming properties. mdpi.comrsc.org

Derivatives of anilines and other aromatic amines are frequently used as building blocks for complex HTMs like the widely-used Spiro-OMeTAD. mdpi.comnih.gov The introduction of fluorine atoms into the molecular structure of HTMs has been explored as a strategy to deepen the Highest Occupied Molecular Orbital (HOMO) energy level, which can improve the open-circuit voltage (Voc) of solar cells and enhance the material's stability. nih.gov

Although these principles are well-established, a review of current research indicates that this compound has not been specifically reported as a precursor or a core component in the synthesis of widely studied or high-performance HTMs. researchgate.netmdpi.com Research in this area is vast, with a focus on larger, more complex molecular architectures designed to optimize performance. mdpi.com

Integration into Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells

The performance of both OLEDs and perovskite solar cells is critically dependent on the properties of their constituent layers, including the HTM. In perovskite solar cells, the HTM plays a crucial role in extracting holes from the perovskite absorber layer and preventing charge recombination at the interface. nih.gov The chlorine atom, in particular, has been studied for its role in influencing perovskite film morphology and improving carrier transport. nih.gov

Given the importance of halogenated compounds in this field, one could hypothesize that novel materials derived from this compound might be synthesized for these applications. However, there is currently no specific documented evidence in scientific literature or patents demonstrating the integration or testing of this compound-based materials within OLED or perovskite solar cell device architectures. The development of new materials for these technologies involves extensive synthesis and characterization, and at present, other molecular scaffolds dominate the research landscape. nih.govresearchgate.net

Specialized Reagents in Analytical Chemistry

In analytical chemistry, particularly in separation sciences like High-Performance Liquid Chromatography (HPLC), derivatization is a key technique used to enhance the detection and separation of analytes.

Environmental Fate and Toxicological Research of Halogenated Anilines

Ecotoxicological Investigations in Aquatic and Terrestrial Systems

The introduction of halogenated anilines into aquatic and terrestrial ecosystems can pose a significant threat to a variety of organisms. Their toxicity is influenced by the type, number, and position of halogen substituents on the aniline (B41778) ring.

For instance, studies on 3,4-dichloroaniline (3,4-DCA), a structurally related compound, have demonstrated its toxicity to zebrafish embryos and larvae. nih.gov Exposure to 3,4-DCA has been shown to cause developmental abnormalities, including pericardial edema, yolk sac edema, and spinal curvature. researchgate.net The median lethal concentration (LC50) for 3,4-DCA in zebrafish embryos over a 96-hour exposure period has been reported to be in the low milligram per liter range, indicating significant acute toxicity. researchgate.net

The toxicity of halogenated anilines is often linked to their hydrophobicity and their ability to disrupt cellular membranes and metabolic processes. Quantitative structure-activity relationship (QSAR) models, which correlate the chemical structure of a compound with its biological activity, have been developed to predict the toxicity of anilines and phenols to aquatic organisms. researchgate.netnih.gov These models often incorporate parameters such as the logarithm of the octanol-water partition coefficient (logP) and electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) to predict toxicity. researchgate.net

Table 1: Acute Toxicity of Selected Halogenated Anilines to Aquatic Organisms

| Compound | Organism | Exposure Duration | Endpoint | Toxicity Value (mg/L) |

| 3,4-Dichloroaniline | Zebrafish (Danio rerio) embryo | 96 hours | LC50 | 2.53 researchgate.net |

| 3,4-Dichloroaniline | Zebrafish (Danio rerio) larvae | 11 days | Deformations | ≥ 0.25 nih.gov |

| 4-Chloroaniline | Various aquatic species | - | - | Varies mdpi.com |

This table presents data for compounds structurally related to 6-Chloro-2,3-difluoroaniline to infer potential toxicity.

The impact of halogenated anilines on terrestrial ecosystems is another area of concern. Contamination of soil can affect plant growth and the microbial communities essential for soil health. Seed germination assays are a common method to assess the phytotoxicity of chemical compounds.

While specific data on this compound is lacking, studies on other anilines have shown inhibitory effects on seed germination and seedling growth. For example, aniline itself has been demonstrated to significantly inhibit the germination rate and growth of rice (Oryza sativa) seedlings. researchgate.net The application of halogenation techniques in agriculture, such as seed treatment with halogen-containing compounds, has been explored to improve seed yield and quality, suggesting that the introduction of halogens can have biological effects on plants. researchgate.net However, the concentrations and specific compounds used in such applications differ significantly from environmental contamination scenarios.

The toxicity of halogenated anilines to soil microorganisms is also a critical consideration, as these organisms play a vital role in nutrient cycling and organic matter decomposition. The introduction of such compounds can disrupt microbial community structure and function.

Some halogenated anilines have been investigated for their antimicrobial properties. A study on a range of aniline derivatives demonstrated that certain compounds exhibit antibacterial and antibiofilm activity against pathogenic bacteria such as Vibrio parahaemolyticus. nih.gov The antimicrobial efficacy is often dependent on the specific halogen substitutions. For example, 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-trifluoromethylaniline have shown significant antimicrobial effects. nih.gov

While these properties might be beneficial in certain applications, the release of antimicrobial halogenated anilines into the environment could have unintended consequences, such as the disruption of natural microbial ecosystems. The environmental toxicity of these compounds needs to be carefully balanced with their potential antimicrobial applications.

Table 2: Antimicrobial Activity of Selected Aniline Derivatives

| Compound | Target Organism | Endpoint | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| 4-amino-3-chloro-5-nitrobenzotrifluoride | Vibrio parahaemolyticus | MIC | 100 nih.gov |

| 2-iodo-4-trifluoromethylaniline | Vibrio parahaemolyticus | MIC | 50 nih.gov |

| 4-bromo-3-chloroaniline | Vibrio parahaemolyticus | MIC | 125 nih.gov |

| 3-bromo-4-chloroaniline | Vibrio parahaemolyticus | MIC | 175 nih.gov |

This table showcases the antimicrobial potential of various halogenated anilines, providing a basis for inferring the potential activity of this compound.

Environmental Transformation and Degradation Pathways

The persistence of halogenated anilines in the environment is determined by their susceptibility to various transformation and degradation processes, including biodegradation by microorganisms.

Microbial degradation is a key process in the removal of halogenated anilines from the environment. Several bacterial strains have been isolated that can metabolize these compounds under both aerobic and anaerobic conditions. nih.govnih.gov The degradation pathways often involve initial enzymatic attacks that lead to the removal of halogen substituents and the cleavage of the aromatic ring.

Studies on the biodegradation of 3,4-dichloroaniline and 3,4-difluoroaniline by Pseudomonas fluorescens have shown that these compounds can be degraded, although the rates and pathways may differ. researchgate.net The degradation of 3,4-dichloroaniline was found to proceed through hydroxylation and dehalogenation, followed by ring cleavage. researchgate.net Similarly, the degradation of 3,4-difluoroaniline involved defluorination. researchgate.net

The presence of multiple halogen atoms and their positions on the aniline ring can significantly influence the biodegradability of these compounds. Generally, an increase in the number of halogen substituents tends to decrease the rate of biodegradation. The metabolism of halogenated anilines can proceed through different pathways depending on the microbial species and the environmental conditions (aerobic vs. anaerobic). nih.gov For example, under aerobic conditions, acetylation can be a major transformation mechanism for some chloroanilines. nih.gov

Table 3: Microbial Degradation of Halogenated Anilines

| Compound | Microorganism | Condition | Degradation Pathway |

| 3,4-Dichloroaniline | Pseudomonas fluorescens 26-K | Aerobic | Hydroxylation, Dehalogenation, Ring Cleavage researchgate.net |

| 3,4-Difluoroaniline | Pseudomonas fluorescens 26-K | Aerobic | Defluorination researchgate.net |

| 4-Chloroaniline | Paracoccus sp. | Aerobic/Anaerobic | Acetylation (aerobic) nih.gov |

| 3-Chloro-4-fluoroaniline | Pseudomonas hibiscicola | Aerobic | Mineralization ekb.eg |

This table summarizes findings on the microbial degradation of halogenated anilines structurally similar to this compound.

The persistence of a chemical in the environment is its ability to resist degradation. Halogenated anilines, particularly those with multiple halogen atoms, can be persistent in soil and water. mdpi.com Their persistence is influenced by factors such as microbial activity, sunlight (photodegradation), and their partitioning behavior between different environmental compartments.

Bioaccumulation is the process by which chemicals are taken up by an organism from the environment through all routes of exposure (e.g., water, food, sediment). The potential for a chemical to bioaccumulate is often related to its hydrophobicity, which can be estimated by its logP value. Compounds with higher logP values tend to have a greater affinity for fatty tissues and are more likely to bioaccumulate. Chlorinated anilines are known to have the potential for bioaccumulation in aquatic organisms. mdpi.com

While specific data on the persistence and bioaccumulation of this compound are not available, its structure, containing both chlorine and fluorine atoms, suggests that it may exhibit some degree of persistence and a potential for bioaccumulation. Further research is needed to accurately determine these environmental parameters for this compound.

Formation of Hazardous Byproducts and Impurities

The synthesis and industrial application of halogenated anilines, such as this compound, can be associated with the formation of hazardous byproducts and impurities. These unintended products can arise from side reactions during manufacturing or degradation processes and pose significant environmental and health risks.

Dioxin Formation in Chlorinated Aromatic Compound Processes

Processes involving chlorinated aromatic compounds, the chemical class to which this compound belongs, carry the risk of forming highly toxic byproducts known as dioxins and dioxin-like compounds (DLCs). wikipedia.org These compounds, specifically polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), are persistent organic pollutants (POPs) and are known for their potential to cause severe health issues. wikipedia.org

Dioxins are not produced intentionally but are generated as unwanted byproducts in various industrial processes, including the manufacturing of certain chlorinated organic chemicals like chlorophenols and PCBs. wikipedia.org The formation of these compounds is complex and can occur through several mechanisms. One primary pathway is the pyrolytic rearrangement of chlorinated precursors, such as chlorophenols, in the gas phase at temperatures between 500 and 800 °C. unimib.it Another significant mechanism is de novo synthesis, which occurs at lower temperatures (200 to 400 °C) and involves the oxidation and chlorination of unburned carbon on ash or soot particles, catalyzed by metals like copper. unimib.itresearchgate.net

The presence of chlorine is an essential element for dioxin formation. researchgate.net The reactions can be initiated by the reactive chlorine radical (Cl•), which can attack stable hydrocarbon species even at low temperatures. researchgate.net The subsequent reactions, often involving molecular chlorine (Cl2), lead to the formation of chlorinated products like chlorophenols, which are known precursors to dioxins. researchgate.netnih.gov While specific studies on dioxin formation during the synthesis of this compound are not prominent in public literature, the general principles of chlorinated aromatic chemistry suggest that processes involving heat, chlorine, and aromatic precursors could potentially generate these hazardous impurities under certain conditions.

Chlorinated Anilines as Industrial Wastewater Contaminants

Chlorinated anilines are a group of chemicals used as intermediates in the manufacturing of a wide array of products, including pharmaceuticals, dyes, pesticides, and cosmetics. mdpi.comekb.eg Due to their widespread use, these compounds and their derivatives are frequently detected in industrial wastewater. mdpi.comnih.gov The release of these effluents into aquatic ecosystems is a significant environmental concern because many halogenated anilines are persistent, toxic to aquatic organisms, and can bioaccumulate. mdpi.comekb.egresearchgate.net

Wastewater from pharmaceutical and dye industries is a notable source of aniline and its derivatives. nih.gov The treatment of such wastewater can be challenging, as chlorinated aromatic compounds are often resistant to biodegradation compared to their non-chlorinated counterparts. besjournal.com Studies have shown that wastewater treatment plants may only partially remove these compounds, leading to their release into surface waters. mdpi.com The presence of chlorinated wastewater effluents has been shown to cause acute lethality in fish and invertebrate species, prompting regulatory action in jurisdictions like Canada, where they are listed as toxic substances. canada.ca The persistence of these contaminants necessitates the use of advanced treatment methods to mitigate their environmental impact. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies in Environmental and Biological Contexts

Structure-Activity Relationship (SAR) studies are crucial for understanding and predicting the environmental fate and toxicological effects of chemicals like halogenated anilines. These studies correlate the molecular structure of a compound with its physicochemical properties and biological activity.

For halogenated anilines, key structural variables include the type of halogen (F, Cl, Br, I), the number of halogen substituents, and their position on the aniline ring. Research has demonstrated clear relationships between these structural features and the compounds' environmental persistence and toxicity.

One study on the transformation of halogen-substituted anilines in anaerobic estuarine sediment found that the rate of degradation was significantly influenced by the type and position of the halogen. iwaponline.com The transformation followed first-order kinetics, with the rate decreasing in the order of I > Br > Cl > F. iwaponline.com This indicates that anilines substituted with less electronegative halogens degrade faster. Furthermore, para-substituted anilines were found to transform two to four times faster than meta-substituted anilines. iwaponline.com

| Halogen Position | Halogen | Transformation Rate Constant (day⁻¹) | Half-life (days) |

| para | I | 0.0064 | 108 |

| para | Br | 0.0045 | 154 |

| para | Cl | 0.0032 | 217 |

| meta | I | 0.0028 | 248 |

| meta | Br | 0.0019 | 365 |

| meta | Cl | 0.0012 | 578 |

| meta | F | 0.0010 | 693 |

| This table is generated based on data from a study on the kinetics of halogen-substituted aniline transformation in anaerobic estuarine sediment. iwaponline.com |

From a toxicological perspective, SAR studies have also elucidated the relationship between the structure of halogenated anilines and their biological effects. An investigation into the hemolytic potential of various para-substituted phenylhydroxylamines (metabolites of anilines) found a dose-dependent toxic effect on red blood cells. nih.gov The study revealed that toxicity was related to the halogen substituent, with para-iodo-phenylhydroxylamine being twice as toxic as para-fluoro-phenylhydroxylamine. nih.gov Other research has also confirmed the utility of SAR in evaluating the toxicity of mono alkyl- or halogen-substituted anilines to organisms like Tetrahymena pyriformis. nih.gov Generally, the presence of electron-withdrawing substituents, such as chlorine, tends to make aniline derivatives more difficult to biodegrade. researchgate.net

| Compound | Effect | Observation |

| Phenylhydroxylamine (PHA) | Hemolysis | Produced dose-dependent reduction in circulating red blood cells. |

| para-fluoro-PHA | Hemolysis | Less toxic compared to the iodo-substituted compound. |

| para-bromo-PHA | Hemolysis | Showed intermediate toxicity. |

| para-iodo-PHA | Hemolysis | Was two times more toxic than para-fluoro-PHA. |

| This table summarizes findings on the hemolytic potential of structurally related aniline halogenated phenylhydroxylamines. nih.gov |

These SAR findings are essential for environmental risk assessment, allowing scientists and regulators to predict the behavior of specific isomers like this compound based on the known effects of its structural components (chlorine and fluorine atoms at specific positions).

常见问题

Q. What are the recommended methods for synthesizing 6-chloro-2,3-difluoroaniline, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves halogenation and fluorination of aniline derivatives. For example, chlorination can be achieved using reagents like , while fluorination may employ or . Optimization parameters include temperature control (e.g., 0–5°C for fluorination to minimize side reactions), stoichiometric ratios (e.g., 1.2 equivalents of fluorinating agent), and solvent selection (e.g., DMF for polar aprotic conditions). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula ().

- HPLC/GC : For purity assessment using reverse-phase C18 columns (HPLC) or capillary columns (GC) with flame ionization detection.

- Melting Point Analysis : Compare observed values (e.g., 28–33°C for related compounds) to literature data to confirm identity .

Q. What safety precautions are required when handling this compound?

- Methodological Answer :

- Use personal protective equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Work in a fume hood to avoid inhalation of vapors or dust.

- Store at 2–8°C in airtight containers, away from oxidizing agents.

- Dispose of waste via approved protocols for halogenated aromatic amines, as specified in safety data sheets (SDS) for analogous compounds .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination/chlorination be addressed during synthesis?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. For example:

- Electrophilic Fluorination : Use bulky fluorinating agents (e.g., ) to favor para/ortho positions.

- Meta-Directing Effects : Electron-withdrawing groups (e.g., ) can shift substitution patterns. Computational modeling (DFT) helps predict reactive sites by analyzing frontier molecular orbitals. Validate predictions with NMR to confirm regiochemical outcomes .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Methodological Answer :

- Cross-reference data from multiple sources (e.g., Reaxys, SciFinder) to identify consensus values.

- Perform deuterated solvent swaps (e.g., vs. ) to assess solvent-induced shifts.

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling constants () in NMR can distinguish between 2,3-difluoro and 2,4-difluoro isomers .

Q. What advanced applications exist for this compound in materials science or pharmaceuticals?

- Methodological Answer :

- OLEDs : As a precursor for naphthalimide dyes (e.g., Scheme 2 in ), where chlorine/fluorine substituents tune emission wavelengths.

- Pharmaceutical Intermediates : Participate in Ullmann couplings or Buchwald-Hartwig aminations to synthesize bioactive molecules.

- Polymer Chemistry : Incorporate into fluorinated polyamides for enhanced thermal stability. Characterize via DSC and TGA to assess performance .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points or reaction yields be systematically investigated?

- Methodological Answer :

- Reproduce Conditions : Verify purity of starting materials and solvents (e.g., anhydrous ).

- Thermogravimetric Analysis (TGA) : Confirm decomposition temperatures to rule out impurities.

- Collaborative Validation : Cross-check results with independent labs using identical protocols. For example, reports 92–98% yields for similar syntheses, suggesting optimal conditions for analogous reactions .

Method Development